molecular formula C25H25N3O6S B15393705 N-(2,4-dimethoxyphenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B15393705
M. Wt: 495.5 g/mol
InChI Key: LOOCHABRFYVTGA-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core fused with a 4-ethoxybenzyl group at position 3 and an N-(2,4-dimethoxyphenyl)acetamide moiety at position 1 (Figure 1). The thieno[3,2-d]pyrimidine scaffold is renowned for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications .

Properties

Molecular Formula

C25H25N3O6S

Molecular Weight

495.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H25N3O6S/c1-4-34-17-7-5-16(6-8-17)14-28-24(30)23-20(11-12-35-23)27(25(28)31)15-22(29)26-19-10-9-18(32-2)13-21(19)33-3/h5-13H,4,14-15H2,1-3H3,(H,26,29)

InChI Key

LOOCHABRFYVTGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Molecular Features :

  • Core: Thieno[3,2-d]pyrimidine (heterocyclic system with nitrogen and sulfur atoms).
  • Substituents :
    • 4-Ethoxybenzyl at position 2.
    • N-(2,4-dimethoxyphenyl)acetamide at position 1.
  • Molecular Weight : Estimated ~480–500 g/mol (based on analogs in ).

Comparison with Similar Compounds

The compound is compared to analogs with structural variations in the thienopyrimidine core, benzyl/aryl substituents, and acetamide groups. Key differences in biological activity, synthetic complexity, and physicochemical properties are highlighted.

Substituent Variations on the Thienopyrimidine Core

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2,4-dimethoxyphenyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide Thieno[3,2-d]pyrimidine 4-Ethoxybenzyl, 2,4-dimethoxyphenyl Hypothesized: Anticancer, enzyme inhibition (inferred from )
N-benzyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide Thieno[3,2-d]pyrimidine Benzyl, 4-ethoxybenzyl Anti-inflammatory, moderate anticancer activity
2-(3-(4-Methoxybenzyl)-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl, 4-ethoxyphenyl Enzyme inhibition (e.g., kinase targets)

Key Insight: Replacement of the thienopyrimidine core with pyrido[3,2-d]pyrimidine () reduces sulfur-mediated interactions but introduces nitrogen-rich regions for hydrogen bonding.

Modifications on the Benzyl/Aryl Group

Compound Name Benzyl/Aryl Group Acetamide Substituent Biological Activity Reference
Target Compound 4-Ethoxybenzyl 2,4-Dimethoxyphenyl Enhanced solubility and metabolic stability (predicted)
N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide 4-Fluorobenzyl 3-Methylphenyl Anticancer (fluorine enhances target affinity)
N-[2-(4-chlorophenyl)ethyl]-2-(3-propyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide 4-Chlorophenyl Propyl Antiviral activity (chlorine increases electrophilicity)

Key Insight : Electron-donating groups (e.g., ethoxy, methoxy) improve solubility, while electron-withdrawing groups (e.g., fluoro, chloro) enhance target binding but may increase toxicity .

Acetamide Moieties and Their Impact

Compound Name Acetamide Substituent Notable Features Biological Activity Reference
Target Compound N-(2,4-dimethoxyphenyl) Two methoxy groups: Steric bulk and electronic effects Potential dual enzyme inhibition
N-(4-ethoxyphenyl)-2-(3-(4-nitrobenzyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)acetamide N-(4-Ethoxyphenyl) Nitro group: Electrophilic reactivity Antimicrobial
2-(3-Butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)-N-(3,5-dichlorophenyl)acetamide N-(3,5-Dichlorophenyl) Dichloro groups: Increased hydrophobicity Antifungal

Key Insight : Dimethoxy substituents (target compound) may enable interactions with polar enzyme pockets, whereas dichloro or nitro groups favor hydrophobic or covalent binding .

Predicted Activities :

  • Anticancer : Via topoisomerase or kinase inhibition (similar to ).
  • Anti-inflammatory : Through COX-2 or NF-κB pathway modulation.

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